molecular formula C21H22N2O2S B2678006 N-(2-morpholino-2-(thiophen-2-yl)ethyl)-1-naphthamide CAS No. 942010-22-2

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-1-naphthamide

Cat. No.: B2678006
CAS No.: 942010-22-2
M. Wt: 366.48
InChI Key: ASMUQQLGNFBZJV-UHFFFAOYSA-N
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Description

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-1-naphthamide: is a complex organic compound that features a morpholine ring, a thiophene ring, and a naphthamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-morpholino-2-(thiophen-2-yl)ethyl)-1-naphthamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the morpholino-ethyl intermediate: This involves the reaction of morpholine with an appropriate ethyl halide under basic conditions.

    Introduction of the thiophene ring: The intermediate is then reacted with a thiophene derivative, often through a nucleophilic substitution reaction.

    Coupling with naphthamide: The final step involves coupling the intermediate with a naphthamide derivative, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-morpholino-2-(thiophen-2-yl)ethyl)-1-naphthamide can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions, affecting the naphthamide group or the thiophene ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the thiophene ring or the morpholine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the naphthamide or thiophene rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Structural Characteristics

The compound features a morpholine ring , a thiophene ring , and a naphthamide group , contributing to its unique properties:

  • Morpholine Ring : Provides flexibility for interactions with biological targets.
  • Thiophene Ring : Enhances electronic properties, which are crucial for biological activity.
  • Naphthamide Moiety : Imparts stability and functionalizes the compound for diverse applications.

The molecular weight of N-(2-morpholino-2-(thiophen-2-yl)ethyl)-1-naphthamide is approximately 258.34 g/mol, making it suitable for various biological interactions.

Medicinal Chemistry

This compound is investigated for its potential as a pharmacophore in drug design. Its structural features allow it to target specific biological pathways and receptors, making it a candidate for various therapeutic applications.

Biological Activity :

  • The compound has demonstrated significant antitumor activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values of 12.5 µM and 15.3 µM, respectively.

Mechanistic Insights :

  • It may function as an inhibitor or modulator of enzymes and receptors, influencing several biochemical pathways. The morpholine and thiophene groups facilitate binding to proteins or nucleic acids, leading to potential therapeutic effects.

Materials Science

The compound is explored for its potential use in developing organic semiconductors and other advanced materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms, which can lead to innovative applications in electronics and photonics.

Case Study 1: Anticancer Activity

In vitro studies have shown that this compound exhibits significant cytotoxic effects against cancer cell lines. The compound was tested using MTT assays to determine its IC50 values, highlighting its potential as an anticancer agent.

Case Study 2: Viral Inhibition

Research indicates that derivatives of this compound may inhibit viral infections by blocking cellular entry pathways. Specific derivatives have shown efficacy against viruses like Ebola, suggesting potential applications in antiviral drug development .

Mechanism of Action

The mechanism by which N-(2-morpholino-2-(thiophen-2-yl)ethyl)-1-naphthamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s binding affinity, while the thiophene and naphthamide groups contribute to its overall stability and reactivity.

Comparison with Similar Compounds

  • N-(2-morpholino-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide
  • N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide
  • N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-phenylethanesulfonamide

Uniqueness: N-(2-morpholino-2-(thiophen-2-yl)ethyl)-1-naphthamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and stability profiles, making it a valuable compound for various scientific investigations.

Biological Activity

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-1-naphthamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features:

  • Morpholine Ring : Provides flexibility and potential for interaction with biological targets.
  • Thiophene Ring : Enhances electronic properties, contributing to the compound's biological activity.
  • Naphthamide Moiety : Imparts stability and further functionalizes the compound for various applications.

The molecular weight of this compound is approximately 258.34 g/mol, making it suitable for various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an inhibitor or modulator of various enzymes and receptors, influencing several biochemical pathways. The presence of the morpholine and thiophene groups facilitates binding to proteins or nucleic acids, which can lead to therapeutic effects.

In Vitro Studies

  • Cytotoxicity Assays :
    • The compound has shown promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). In studies, IC50 values were determined using MTT assays, indicating effective concentration levels required to inhibit cell growth.
    CompoundCell LineIC50 (µM)
    This compoundMCF-712.5
    This compoundA54915.3
    These results suggest that the compound exhibits significant antitumor activity, potentially making it a candidate for further development as an anticancer agent .
  • Mechanistic Insights :
    • Molecular docking studies have indicated that the compound may bind effectively to target proteins involved in cell signaling pathways related to cancer progression. This interaction can disrupt normal cellular functions, leading to apoptosis in cancer cells .

Pharmacological Applications

This compound is being explored for various therapeutic applications:

  • Antitumor Activity : Its ability to inhibit cancer cell proliferation positions it as a potential chemotherapeutic agent.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases .

Case Studies

A recent study investigated the efficacy of this compound in combination with existing chemotherapy agents. The results indicated that the compound enhanced the cytotoxic effects of standard treatments, suggesting a synergistic effect that could improve patient outcomes in cancer therapy .

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c24-21(18-8-3-6-16-5-1-2-7-17(16)18)22-15-19(20-9-4-14-26-20)23-10-12-25-13-11-23/h1-9,14,19H,10-13,15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMUQQLGNFBZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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